Cas no 682802-89-7 (1-(1-methoxypropan-2-yl)piperazine)

1-(1-methoxypropan-2-yl)piperazine structure
682802-89-7 structure
Product Name:1-(1-methoxypropan-2-yl)piperazine
CAS No:682802-89-7
MF:C8H18N2O
MW:158.241322040558
CID:2111159
PubChem ID:2736773
Update Time:2025-09-28

1-(1-methoxypropan-2-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-methoxypropan-2-yl)piperazine
    • Piperazine, 1-(2-methoxy-1-methylethyl)- (9CI)
    • AKOS009157592
    • SB11218
    • SCHEMBL13505803
    • 1-(1-Methoxyprop-2-yl)piperazine
    • 1-(1-methoxyprop-2-yl)piperazine, AldrichCPR
    • MFCD02093536
    • EN300-145877
    • CS-0055452
    • 682802-89-7
    • DA-31620
    • DTXSID70371592
    • HCB80289
    • Inchi: 1S/C8H18N2O/c1-8(7-11-2)10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3
    • InChI Key: NNFUHFBTNNTORE-UHFFFAOYSA-N
    • SMILES: O(C)CC(C)N1CCNCC1

Computed Properties

  • Exact Mass: 158.141913202g/mol
  • Monoisotopic Mass: 158.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 24.5Ų

1-(1-methoxypropan-2-yl)piperazine Pricemore >>

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